molecular formula C11H18ClN3 B3419415 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride CAS No. 1431964-35-0

6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride

Cat. No. B3419415
M. Wt: 227.73 g/mol
InChI Key: FSWCISXEHZQREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .

Scientific Research Applications

Structural Characterization and Hydrogen Bonding

Research in structural chemistry highlights the significance of molecular conformation and intermolecular hydrogen bonding patterns in the synthesis and characterization of compounds similar to 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride. For instance, the study of protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles revealed distinct protonation sites and diverse hydrogen bonding networks, contributing to the understanding of molecular interactions in such compounds (Böck et al., 2021).

Ligand Synthesis for Histamine H4 Receptor

In medicinal chemistry, a series of 2-aminopyrimidines, including derivatives structurally related to 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride, were synthesized as ligands for the histamine H4 receptor. This research aimed to optimize potency through structural modification, leading to compounds with potential anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).

Coordination Chemistry and Complex Formation

The synthesis and characterization of bifunctional oligo-α-aminopyridine ligands, including those structurally related to 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride, highlight their application in forming metal complexes. These studies provide insights into the coordination chemistry and potential applications in catalysis or materials science (Hasan et al., 2003).

Hydrodenitrogenation Studies

Investigations into the hydrodenitrogenation (HDN) of molecules similar to 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride have contributed to a better understanding of the chemical processes involved in removing nitrogen atoms from organic molecules. This research has implications for the development of cleaner energy sources and the processing of fossil fuels (Egorova et al., 2002).

Synthesis of Azo Dyes and Solvatochromic Behavior

Research into the synthesis of novel bisheteroaryl bisazo dyes, incorporating pyridine analogs, demonstrates the utility of such compounds in dyeing polyester fabrics and studying solvatochromic behavior. This work has applications in materials science, particularly in the development of color-changing materials (Modi et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-(4-methylpiperidin-1-yl)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-9-4-6-14(7-5-9)11-3-2-10(12)8-13-11;/h2-3,8-9H,4-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWCISXEHZQREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride

CAS RN

82857-29-2, 1431964-35-0
Record name 3-Pyridinamine, 6-(4-methyl-1-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82857-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride
Reactant of Route 6
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.